![molecular formula C19H19N3O6S B2825339 2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899995-86-9](/img/structure/B2825339.png)
2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C19H19N3O6S and its molecular weight is 417.44. The purity is usually 95%.
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Scientific Research Applications
- Arylation of furan-2-carboxylic acid or its methyl ester with arenediazonium chlorides, in the presence of copper(II) chloride, yields the corresponding 5-arylfuran-2-carboxylic acids or methyl 5-arylfuran-2-carboxylates .
- Condensation of 5-arylfuran-2-carboxylic acids with 5-substituted 4-amino-4H-1,2,4-triazole-3-thiols in phosphoryl chloride results in 3-substituted 6-(5-arylfuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles .
- Furan/thiophene-2-carboxamide derivatives have been prepared from acyl chlorides and heterocyclic amine derivatives. Their chemical structures were confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and elemental analysis .
- These derivatives can be evaluated for bioactivity, including their potential activation of hypoxia-inducible factor (HIF) and cellular toxicity assessment .
Heterocyclic Synthesis
Structural Analysis and Bioactivity Assessment
Drug Discovery and Medicinal Chemistry
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial and hemolytic activity . They have also shown inhibitory activities against TLR4 proteins , which play a crucial role in innate immune responses.
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets (such as tlr4 proteins) and induce changes that lead to its antibacterial and hemolytic effects .
Biochemical Pathways
Given its potential antibacterial and hemolytic activities, it can be speculated that it may interfere with bacterial cell wall synthesis or disrupt cell membrane integrity, leading to cell lysis .
Pharmacokinetics
In silico pharmacokinetic profile prediction for similar compounds has been performed using swiss/adme, and all compounds investigated adhered to lipinski’s rule of five with slight deviation in molecular weight .
Result of Action
Based on the activities of similar compounds, it can be inferred that it may result in the death of bacterial cells due to its potential antibacterial activity .
properties
IUPAC Name |
2-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c23-17(20-9-11-21(12-10-20)19(25)15-5-3-13-28-15)7-8-22-18(24)14-4-1-2-6-16(14)29(22,26)27/h1-6,13H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCNUVDWPRMQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide |
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